molecular formula C14H15OP B1294467 Ethoxydiphenylphosphine CAS No. 719-80-2

Ethoxydiphenylphosphine

Cat. No. B1294467
CAS RN: 719-80-2
M. Wt: 230.24 g/mol
InChI Key: JCRCPEDXAHDCAJ-UHFFFAOYSA-N
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Description

Ethoxydiphenylphosphine is a phosphine derivative that is of interest in various chemical reactions and catalytic processes. Phosphines are known for their ability to act as ligands, binding to metal centers and influencing the reactivity of the metal species. The ethoxy group in ethoxydiphenylphosphine suggests a potential for increased solubility or reactivity in certain solvents or under specific conditions.

Synthesis Analysis

The synthesis of ethoxydiphenylphosphine-related compounds often involves the use of ethoxysilane groups on silica surfaces. However, this process can lead to the formation of P(V) side products, such as ethylphosphonium salts, which are bound to the surface by a siloxide anion and can result in the leaching of catalysts . Additionally, the synthesis of related macromolecules containing diphenylphosphine moieties has been explored, with the architecture of the macromolecule affecting the selectivity of reactions such as methoxycarbonylation of ethene .

Molecular Structure Analysis

The molecular structure of ethoxydiphenylphosphine and its analogs can be quite complex. For instance, the X-ray crystal structure of bis(2-ethoxyethyl)benzylphosphine nickel(II) complexes reveals a square planar trans arrangement with the ligand bonding through the phosphorus center . Similarly, the structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine shows that the methoxy groups are perpendicular to the phenyl ring faces and folded toward the ring faces adjacent to the phosphorus lone pair .

Chemical Reactions Analysis

Ethoxydiphenylphosphine-related compounds participate in a variety of chemical reactions. For example, triphenylphosphine-mediated reactions can produce mixtures of isomers in moderate yields . Ethoxyethynylphosphines react with phenyl azide and nucleophiles, leading to 1,5-alkylotropic migration in phosphorus(IV)-substituted ketene acetals . Reactions with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and various phosphorous nucleophiles have been studied, resulting in different products depending on the nucleophile used .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethoxydiphenylphosphine and its derivatives are influenced by the substituents on the phenyl rings. For instance, the presence of methoxy groups can affect the electron-donating or withdrawing properties of the phosphine, as well as its oxidation potential and UV-Vis absorption characteristics . Core-cross-linked micelles functionalized with bis(p-methoxyphenyl) phenylphosphine ligands have been synthesized and exhibit a narrow size distribution with an average diameter of 81 nm in water, demonstrating the potential for creating catalytic nanoreactors .

Scientific Research Applications

1. Synthesis and Characterization

  • Synthesis of Long Alkyl Chain Phosphines: Ethoxydiphenylphosphine derivatives have been synthesized with long alkyl chains for immobilization. These compounds, such as (EtO)3Si(CH2)xPPh2, have been characterized by NMR spectroscopy and X-ray crystallography, demonstrating their potential in various chemical applications (Fetouaki et al., 2006).

2. Catalysis

  • Olefin Polymerization Catalysts: Phosphine sulfonate nickel complexes with ethoxydiphenylphosphine ligands have been utilized in ethylene polymerization, producing low molecular weight polyethylenes. This showcases the role of such compounds in polymer synthesis (Noda, Kochi & Nozaki, 2009).

3. Solid-State NMR Studies

  • Study of Immobilized Phosphines: Ethoxydiphenylphosphine has been used in studies involving immobilization on silica, with identification of byproducts via solid-state NMR. This research provides insights into the behavior of such compounds when attached to solid supports (Sommer et al., 2004).

4. Medicinal Chemistry

  • Gold(I) Complexes for Anticancer Activity: Ethoxydiphenylphosphine-related compounds have been studied in the context of gold(I) complexes for potential anticancer applications. The research into these compounds offers promising avenues for therapeutic development (Marzo et al., 2019).

5. Pharmacological Studies

  • Antitumor Activity of Gold Complexes: Bisphosphines related to ethoxydiphenylphosphine and their gold complexes have been investigated for antitumor activity in various animal tumor models. This highlights the potential pharmaceutical applications of these compounds (Mirabelli et al., 1987).

Safety And Hazards

Ethoxydiphenylphosphine can cause skin irritation and serious eye irritation . It’s recommended to wash hands and face thoroughly after handling, and to wear protective gloves and eye protection .

properties

IUPAC Name

ethoxy(diphenyl)phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H15OP/c1-2-15-16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRCPEDXAHDCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60222160
Record name Ethyl diphenylphosphinite
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Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Ethyl diphenylphosphinite
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Product Name

Ethyl diphenylphosphinite

CAS RN

719-80-2
Record name Ethyl P,P-diphenylphosphinite
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Record name Ethyl diphenylphosphinite
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Record name Ethyl diphenylphosphinite
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Synthesis routes and methods I

Procedure details

A solution of diphenylphosphinous chloride (135 mmol) in dry ether (120 mL) was treated dropwise at 5° C. with a solution of ethanol (200 mmol) and pyridine (134 mmol) in ether (120 mL). After addition was complete, the mixture was warmed to room temperature, filtered under argon, and the solid hydrochloride washed with ether. Evaporation of the solvent gave an oil which was purified by Kugelrohr distillation at 95° C. (0.1 mmHg). Yield: 119 mmol (88%); 1H NMR (CDCl3) δ7.6-7.2 (m, 10H), 3.95 (doublet of quartets, JH-H =7 Hz, JP-H =10 Hz, 2H), 1.30 (t, J=7 Hz, 3H).
Quantity
135 mmol
Type
reactant
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step One
Quantity
134 mmol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The following starting materials were fed continuously at 80° C. into a reactor which was equipped with a three-stage inclined-blade stirrer and had been made inert with nitrogen: 1) mixture of 110.7 g of ethanol and 205.8 g of 1-methylimidazole and 2) chlorodiphenylphosphine (99.4% strength). Stream 1) was added at 330 ml/h and stream 2) was added at 380 ml/h. Both streams were introduced below the surface of the liquid. The reactor was equipped with an overflow from which reaction mixture could flow out continuously. The reactor volume up to the overflow was 710 ml. The reaction temperature was maintained at 80° C. To bring the system to equilibrium, the output obtained over the first 4 hours was discarded. The output was subsequently collected over a period of 1 hour and a mass balance was carried out. The output consisted of two liquid phases. Over a period of one hour, 497.2 g of upper phase and 280.8 g of lower phase were collected. The upper phase comprised 96.8% of EODPP. The upper phase was subsequently distilled under reduced pressure via a column filled with Raschig rings, giving 438.2 g of 99.74% strength EODPP. Together with the EODPP in the first fraction, the total yield was 96.7%.
Quantity
205.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110.7 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

1000 g (21.7 mol) of absolute ethanol are cooled to -15° C. with stirring under a nitrogen atmosphere. 660 g (3.0 mol) of chloro(diphenyl)phosphine are then added dropwise at this temperature with vigorous stirring in the course of one hour and twenty minutes. 76 g (4.47 mol) of ammonia gas are then introduced at this temperature with further vigorous stirring. The mixture is then allowed to come to room temperature with stirring and is stirred for a further six hours. The mixture is then filtered with suction and rinsed out with ethanol. The filtrate is freed from ethanol and excess ammonia in vacuo. A crude product is obtained which is freed from a slight salt precipitate by filtration through a glass 5 frit. 635 g of ethyl diphenylphosphinite are obtained by thin film distillation at a bath temperature of 160° to 175° C. and a pressure of about 0.5 mbar. This corresponds to a yield of 92% of theory.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
660 g
Type
reactant
Reaction Step Two
Quantity
76 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxydiphenylphosphine
Reactant of Route 2
Reactant of Route 2
Ethoxydiphenylphosphine
Reactant of Route 3
Reactant of Route 3
Ethoxydiphenylphosphine

Citations

For This Compound
37
Citations
NJ Taylor, AJ Carty - Journal of the Chemical Society, Dalton …, 1976 - pubs.rsc.org
Crystals of the title compound formed via the controlled hydrolysis of cis-[PdCl2(Ph2PC:CCF3)2] are orthorhombic, space group Pbca with a= 16.982(11), b= 18.312(12), c= 20.774(15)Å…
Number of citations: 3 pubs.rsc.org
S Touil, H Zantour - Phosphorus, Sulfur, and Silicon and the …, 2002 - Taylor & Francis
… The second one utilizes the reaction of triethylphosphite and ethoxydiphenylphosphine with g , g '-bis(dimethylamino)ketone hydrochlorides. On reaction with phenylhydrazine …
Number of citations: 26 www.tandfonline.com
EA Maatta, RAD Wentworth - Inorganic Chemistry, 1980 - ACS Publications
… Complex 2, R = OCH3 (0.774 g, 1.12 mmol), and ethoxydiphenylphosphine (1.06 g, 4.60 mmol) were reacted and worked up as described for the reaction of the complex with triethyl …
Number of citations: 15 pubs.acs.org
J Hartgerink, ND Silavwe, H Alper - Inorganic Chemistry, 1980 - ACS Publications
… Complex 2, R = OCH3 (0.774 g, 1.12 mmol), and ethoxydiphenylphosphine (1.06 g, 4.60 mmol) were reacted and worked up as described for the reaction of the complex with triethyl …
Number of citations: 10 pubs.acs.org
T Shintou, W Kikuchi, T Mukaiyama - Bulletin of the Chemical Society of …, 2003 - journal.csj.jp
… Alkoxydiphenylphosphines such as methoxydiphenylphosphine (1b) and ethoxydiphenylphosphine (1c) have been employed in peptide syntheses or Arbuzov reactions as …
Number of citations: 77 www.journal.csj.jp
PC Kong, DM Roundhill - Inorganic Chemistry, 1972 - ACS Publications
The complexes Pt («-BuOPPh2) íCls, Pt («-BuOPPh2) 4, and Pt (MeOPPh2) 3 havebeen isolated and the reaction between protonic acids and the zerovalent complexes has been found …
Number of citations: 28 pubs.acs.org
PF Cann, D Howells, S Warren - Journal of the Chemical Society …, 1972 - pubs.rsc.org
… However, the ester (7), readily prepared by an Arbuzov reaction between ethoxydiphenylphosphine and ethyl bromopropionate, could be methylated with sodium hydride and …
Number of citations: 19 pubs.rsc.org
S Xu, J Xie, Y Liu, W Xu, KW Tang… - The Journal of …, 2021 - ACS Publications
A simple and efficient method for the silver-catalyzed regioselective phosphorylation of para-quinone methides (p-QMs) with P(III)-nucleophiles (P(OR) 3 , ArP(OR) 2 , Ar 2 P–OR) has …
Number of citations: 13 pubs.acs.org
GB Hammond - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 1733‐57‐9 ] C 14 H 15 OP (MW 230.26) InChI = 1S/C14H15OP/c1‐2‐15‐16(13‐9‐5‐3‐6‐10‐13)14‐11‐7‐4‐8‐12‐14/h3‐12H,2H2,1H3 InChIKey = JCRCPEDXAHDCAJ‐…
Number of citations: 0 onlinelibrary.wiley.com
AC Grosse, CM Moorhoff - Heteroatom Chemistry, 1997 - Wiley Online Library
… The reaction of silyl protected 1-methylethyl 4bromo- 1c and ethyl 4-chloro-3-oxobutanoates 1g with ethoxydiphenylphosphine at 80C for 12 hours gave the corresponding silyl …
Number of citations: 1 onlinelibrary.wiley.com

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